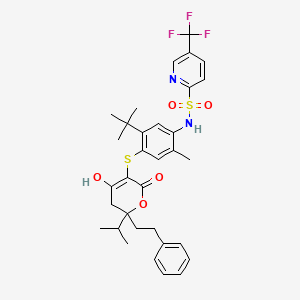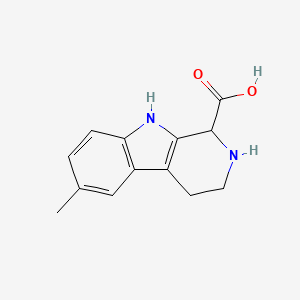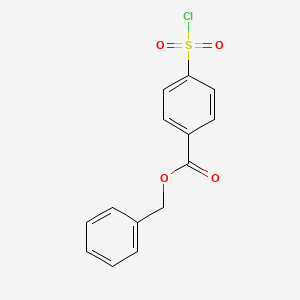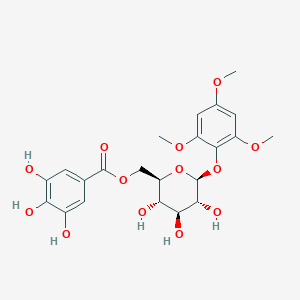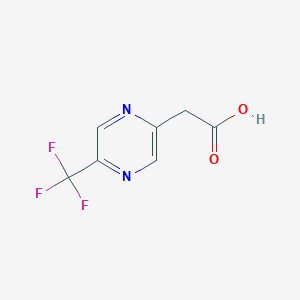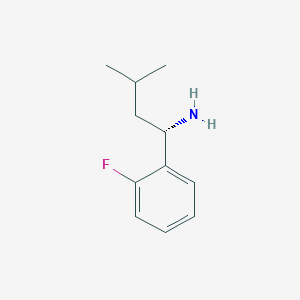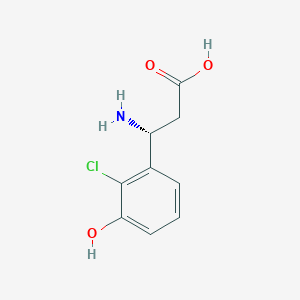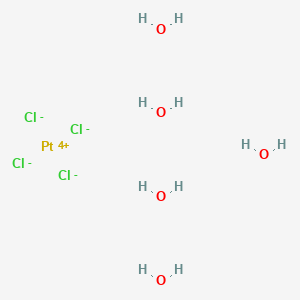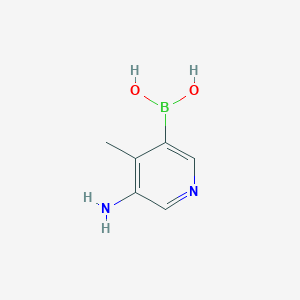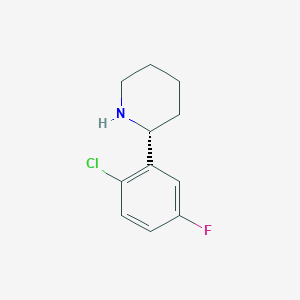![molecular formula C11H11NO2 B13031931 5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B13031931.png)
5'-Hydroxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is a spirocyclic compound characterized by a unique structure that includes a cyclopropane ring fused to an isoindolinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the use of cyclopropanation reactions, where a diazo compound reacts with an alkene to form the cyclopropane ring . The reaction conditions often involve the use of catalysts such as rhodium or copper to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the isoindolinone moiety can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to the desired biological response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirocyclic oxindoles: These compounds share a similar spirocyclic structure and are known for their biological activity.
Cyclopropane-containing compounds: These compounds are characterized by the presence of a cyclopropane ring and exhibit unique chemical reactivity.
Uniqueness
5’-Hydroxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific combination of a cyclopropane ring and an isoindolinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11NO2 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
6-hydroxy-7-methylspiro[2H-isoindole-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H11NO2/c1-6-8(13)3-2-7-9(6)10(14)12-11(7)4-5-11/h2-3,13H,4-5H2,1H3,(H,12,14) |
InChI-Schlüssel |
MEONUHYPQADNFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1C(=O)NC23CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


